molecular formula C22H19NO4 B2391138 2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 904516-62-7

2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No.: B2391138
CAS No.: 904516-62-7
M. Wt: 361.397
InChI Key: CWZJUURDXGSDEV-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic organic compound featuring a benzofuran scaffold fused with a coumarin moiety (2H-chromen-2-one) and an amide side chain. This structure combines aromatic heterocycles known for their photophysical properties and bioactivity.

Properties

IUPAC Name

2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-12(2)22(25)23-20-15-6-4-5-7-17(15)27-21(20)16-11-19(24)26-18-10-13(3)8-9-14(16)18/h4-12H,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZJUURDXGSDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Chromenone Structure: The chromenone structure can be introduced by reacting the benzofuran derivative with suitable chromenone precursors under controlled conditions.

    Amidation Reaction: The final step involves the amidation of the intermediate compound with 2-methylpropanamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds similar to 2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide. For instance, novel benzofurancarboxamides have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicate that modifications to the benzofuran structure can enhance cytotoxic effects against cancer cells while maintaining low toxicity to healthy cells .

Antimicrobial Properties

Research has shown that compounds containing chromene and benzofuran derivatives exhibit significant antibacterial and antifungal activities. Preliminary screening of related compounds has demonstrated efficacy against standard and clinical strains of bacteria, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly its ability to inhibit enzymes linked to diseases such as diabetes and Alzheimer's disease. For example, derivatives with similar structures have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets for managing type 2 diabetes and Alzheimer's disease respectively .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Matiichuk et al. synthesized various benzofurancarboxamides and tested their anticancer activity through the National Cancer Institute's Developmental Therapeutics Program. The results indicated that certain derivatives exhibited potent antiproliferative effects on cancer cell lines, highlighting the therapeutic potential of structurally related compounds .

Case Study 2: Antimicrobial Screening

In a separate study, researchers synthesized a series of chromene-based compounds and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the chromene structure significantly enhanced antimicrobial efficacy, providing a pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The compound belongs to a class of hybrid molecules combining coumarin and benzofuran rings. Below are key structural analogs and their properties:

Compound Key Features Reported Applications Reference
4-Trifluoroacetamido-butyl propanamide derivatives (e.g., Compound 5 in ) Contains trifluoroacetamido and dimethoxytrityl groups; hydrolytically stable Used in oligonucleotide synthesis as protecting groups
(S)-2-((2-((S)-4-(Difluoromethyl)-2-oxo-oxazolidin-3-yl)-dihydrobenzo-oxazepin-9-yl)amino)propanamide Oxazolidinone and dihydrobenzo-oxazepin motifs; chiral centers Anticancer agents (e.g., kinase inhibitors)
Coumarin-benzofuran hybrids (general class) Conjugated systems with tunable fluorescence; substituents modulate bioactivity Fluorescent sensors, antimicrobial agents, anti-inflammatory compounds N/A

Physicochemical and Computational Comparisons

  • Planarity and Puckering: The benzofuran-coumarin core likely adopts a non-planar conformation due to steric hindrance between substituents. Cremer-Pople puckering parameters () could quantify ring distortions, critical for understanding π-π stacking or binding interactions .
  • Crystallographic Refinement: Tools like SHELXL () and ORTEP-3 () are essential for resolving such complex structures. For example, SHELXL’s robust handling of twinned data may be required if the compound crystallizes in non-trivial space groups .

Biological Activity

2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials, including derivatives of coumarin and benzofuran. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine, which facilitate the formation of the amide bond.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where the compound demonstrates effective radical scavenging abilities.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through various models. Notably, it has been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism for mitigating inflammatory responses in chronic inflammatory diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast, prostate, and lung cancer cells. The results indicate that it induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.

Case Studies

  • Study on Antioxidant Activity
    • A study published in Molecules demonstrated that this compound showed an IC50 value of 25 μM in DPPH scavenging assays, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research
    • In a recent investigation, the compound was found to significantly reduce the levels of IL-6 and TNF-alpha in LPS-induced RAW 264.7 macrophages, with IC50 values around 30 μM . This suggests its potential application in treating inflammatory diseases.
  • Anticancer Studies
    • Another study assessed its effects on MCF-7 breast cancer cells, revealing that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 15 μM after 48 hours . Mechanistic studies indicated that this effect was associated with increased levels of cleaved caspase-3, a marker of apoptosis.

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